molecular formula C3H8N2O3 B015904 D,L-2-Amino-3-(hydroxyamino)propionic Acid CAS No. 5854-94-4

D,L-2-Amino-3-(hydroxyamino)propionic Acid

Cat. No.: B015904
CAS No.: 5854-94-4
M. Wt: 120.11 g/mol
InChI Key: VIFOGXGRPDRQHS-UHFFFAOYSA-N
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Description

2-Amino-3-(hydroxyamino)propanoic acid is an organic compound with the molecular formula C3H8N2O3 It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(hydroxyamino)propanoic acid can be achieved through several methods. One common approach involves the reaction of serine with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the hydroxyamino group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(hydroxyamino)propanoic acid may involve more advanced techniques such as enzymatic synthesis or fermentation processes. These methods offer advantages in terms of scalability and cost-effectiveness. For example, specific enzymes can be used to catalyze the conversion of serine to the desired compound under mild conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(hydroxyamino)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino and hydroxyamino groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols. Substitution reactions can result in the formation of esters, amides, or other functionalized compounds .

Scientific Research Applications

2-Amino-3-(hydroxyamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(hydroxyamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive molecules. It may also interact with receptors or transporters, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(hydroxyamino)propanoic acid is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-3-(hydroxyamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3/c4-2(1-5-8)3(6)7/h2,5,8H,1,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOGXGRPDRQHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17136-56-0
Record name NSC159165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D,L-2-Amino-3-(hydroxyamino)propionic Acid
Reactant of Route 2
D,L-2-Amino-3-(hydroxyamino)propionic Acid
Reactant of Route 3
D,L-2-Amino-3-(hydroxyamino)propionic Acid
Reactant of Route 4
D,L-2-Amino-3-(hydroxyamino)propionic Acid
Reactant of Route 5
D,L-2-Amino-3-(hydroxyamino)propionic Acid
Reactant of Route 6
D,L-2-Amino-3-(hydroxyamino)propionic Acid

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